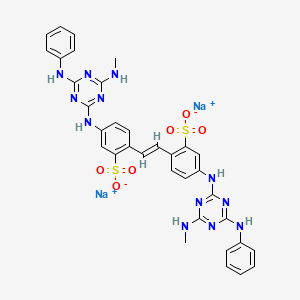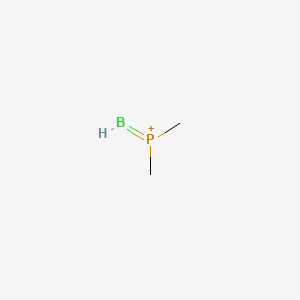
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.646 g/mol . It is an aromatic compound featuring a benzene ring substituted with a chlorine atom, an isocyanate group, and an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene typically involves the reaction of 2-chloro-4-nitro-1-(1-methylethyl)benzene with phosgene in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the reactions and to ensure the safety and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thioureas: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of surfaces and the development of new materials .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-isocyanato-1-isopropylbenzene
- 2,4-Diisocyanato-1,3,5-tris(1-methylethyl)benzene
Uniqueness
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanato-substituted benzenes. The presence of the isopropyl group also influences its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
34123-50-7 |
|---|---|
Fórmula molecular |
C10H10ClNO |
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
2-chloro-4-isocyanato-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H10ClNO/c1-7(2)9-4-3-8(12-6-13)5-10(9)11/h3-5,7H,1-2H3 |
Clave InChI |
ATVMYSGNLDWVSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)



